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molecular formula C5H4ClN5 B014584 2-Amino-6-chloropurine CAS No. 10310-21-1

2-Amino-6-chloropurine

Cat. No. B014584
M. Wt: 169.57 g/mol
InChI Key: RYYIULNRIVUMTQ-UHFFFAOYSA-N
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Patent
US05389637

Procedure details

46.0 g (0.3 mol) of phosphorus oxychloride was added to 73.1 g (1.0 mol) of N,N-dimethylformamide, and 15.1 g (0.1 mol) of guanine (manufactured by Sumika Fine Chemicals Co., Ltd.) was then added, followed by stirring at 100° C. for 4 hours. After cooling, 100 ml of water was carefully added at 20° C. After stirring at room temperature for 24 hours, the precipitating crystal was collected by filtration and dissolved in 100 ml of 25% aqueous ammonia with heating, and the insoluble substances were filtered out. The mother liquor was concentrated under reduced pressure, and the precipitating crystal was collected by filtration to yield 9.3 g (0.055 mol) of a white crystal of 2-amino-6-chloropurine (yield 55%).
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.CN(C)C=O.[NH:11]1[C:20](=O)[C:19]2[NH:18][CH:17]=[N:16][C:15]=2[N:14]=[C:12]1[NH2:13]>O>[NH2:13][C:12]1[N:14]=[C:15]2[C:19]([NH:18][CH:17]=[N:16]2)=[C:20]([Cl:3])[N:11]=1

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
73.1 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
15.1 g
Type
reactant
Smiles
N1C(N)=NC=2N=CNC2C1=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the precipitating crystal was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml of 25% aqueous ammonia
TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
the insoluble substances were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitating crystal was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.055 mol
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 55%
Name
Type
product
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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